
1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by its unique structure, which includes a tert-butyl group, two phenyl groups, and a phenylsulfanyl group attached to an azetidinone ring. The presence of these groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with diphenylacetyl chloride to form an intermediate, which is then reacted with phenylsulfanyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The azetidinone ring can interact with enzyme active sites, leading to the inhibition of enzyme activity. Additionally, the phenylsulfanyl group can interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one can be compared with other similar compounds, such as:
1-tert-Butyl-3,3-diphenylazetidin-2-one: Lacks the phenylsulfanyl group, which may result in different chemical reactivity and biological activity.
1-tert-Butyl-3,3-diphenyl-4-(methylsulfanyl)azetidin-2-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which can affect its chemical properties and interactions.
1-tert-Butyl-3,3-diphenyl-4-(phenylsulfonyl)azetidin-2-one: Contains a phenylsulfonyl group, which may impart different chemical and biological properties compared to the phenylsulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
89882-57-5 |
|---|---|
Formule moléculaire |
C25H25NOS |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
1-tert-butyl-3,3-diphenyl-4-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C25H25NOS/c1-24(2,3)26-22(27)25(19-13-7-4-8-14-19,20-15-9-5-10-16-20)23(26)28-21-17-11-6-12-18-21/h4-18,23H,1-3H3 |
Clé InChI |
BLJJVRQAPBZQOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


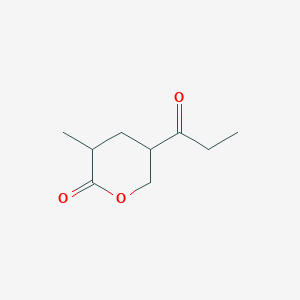
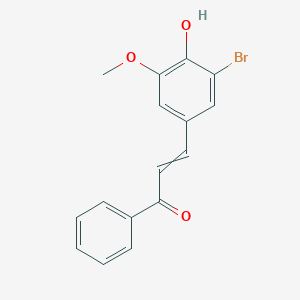
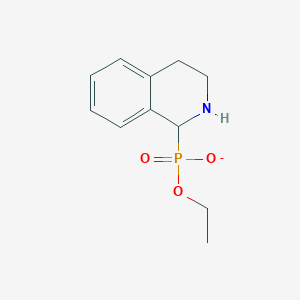
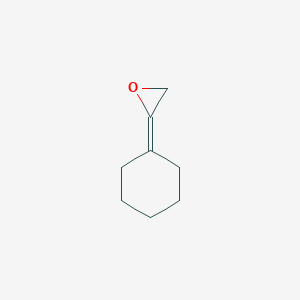
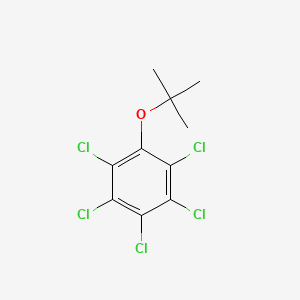

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
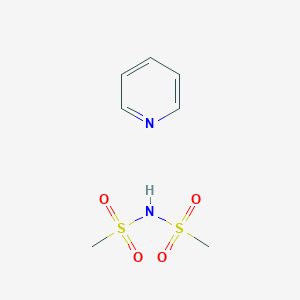
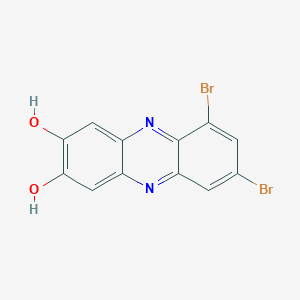
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
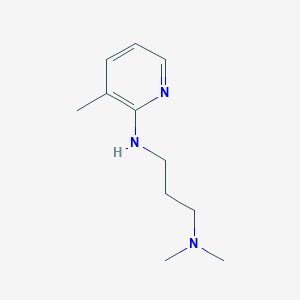

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
